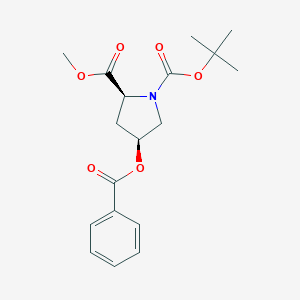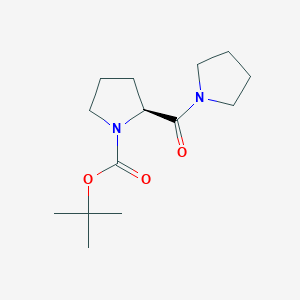
(S)-tert-Butyl 2-(pyrrolidine-1-carbonyl)pyrrolidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-tert-Butyl 2-(pyrrolidine-1-carbonyl)pyrrolidine-1-carboxylate is a chemical compound that belongs to the class of pyrrolidine carboxylates. It is a chiral compound that has been widely used in scientific research due to its unique properties.
Wirkmechanismus
The mechanism of action of (S)-tert-Butyl 2-(pyrrolidine-1-carbonyl)pyrrolidine-1-carboxylate is not fully understood. However, it is known to act as a chiral auxiliary in asymmetric catalysis. The compound has been shown to increase the enantioselectivity of reactions when used as a chiral ligand. It has also been shown to increase the yield of reactions.
Biochemische Und Physiologische Effekte
There is limited information on the biochemical and physiological effects of (S)-tert-Butyl 2-(pyrrolidine-1-carbonyl)pyrrolidine-1-carboxylate. However, it has been shown to be non-toxic and non-mutagenic. The compound has been used in various biological assays, such as enzyme inhibition assays and cell proliferation assays.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using (S)-tert-Butyl 2-(pyrrolidine-1-carbonyl)pyrrolidine-1-carboxylate in lab experiments include its high yield and purity, its chiral properties, and its versatility in various scientific research applications. However, the limitations of using the compound include its high cost and limited availability.
Zukünftige Richtungen
There are several future directions for the use of (S)-tert-Butyl 2-(pyrrolidine-1-carbonyl)pyrrolidine-1-carboxylate in scientific research. One direction is the development of new synthetic methods for the compound. Another direction is the exploration of its potential as a drug candidate. The compound has been shown to have potential in the treatment of various diseases, such as cancer and Alzheimer's disease. Further research is needed to fully understand the mechanism of action and potential therapeutic applications of (S)-tert-Butyl 2-(pyrrolidine-1-carbonyl)pyrrolidine-1-carboxylate.
In conclusion, (S)-tert-Butyl 2-(pyrrolidine-1-carbonyl)pyrrolidine-1-carboxylate is a chiral compound that has been widely used in scientific research. Its unique properties make it a versatile compound that has been used in various scientific research applications. Further research is needed to fully understand the mechanism of action and potential therapeutic applications of the compound.
Synthesemethoden
The synthesis of (S)-tert-Butyl 2-(pyrrolidine-1-carbonyl)pyrrolidine-1-carboxylate involves the reaction of (S)-tert-butyl pyrrolidine-2-carboxylate with ethyl chloroformate in the presence of triethylamine. The reaction takes place at room temperature, and the product is obtained in high yield and purity. The synthesis method has been optimized to produce large quantities of the compound for scientific research.
Wissenschaftliche Forschungsanwendungen
(S)-tert-Butyl 2-(pyrrolidine-1-carbonyl)pyrrolidine-1-carboxylate has been used in various scientific research applications. It has been used as a chiral building block for the synthesis of other compounds. It has also been used as a ligand in asymmetric catalysis. The compound has been used in the synthesis of natural products, such as alkaloids and amino acids. It has also been used in the development of new drugs.
Eigenschaften
CAS-Nummer |
155251-70-0 |
|---|---|
Produktname |
(S)-tert-Butyl 2-(pyrrolidine-1-carbonyl)pyrrolidine-1-carboxylate |
Molekularformel |
C14H24N2O3 |
Molekulargewicht |
268.35 g/mol |
IUPAC-Name |
tert-butyl (2S)-2-(pyrrolidine-1-carbonyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C14H24N2O3/c1-14(2,3)19-13(18)16-10-6-7-11(16)12(17)15-8-4-5-9-15/h11H,4-10H2,1-3H3/t11-/m0/s1 |
InChI-Schlüssel |
LAWPGSGXPGSRTD-NSHDSACASA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N1CCC[C@H]1C(=O)N2CCCC2 |
SMILES |
CC(C)(C)OC(=O)N1CCCC1C(=O)N2CCCC2 |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCCC1C(=O)N2CCCC2 |
Synonyme |
(S)-tert-Butyl 2-(pyrrolidine-1-carbonyl)pyrrolidine-1-carboxylate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



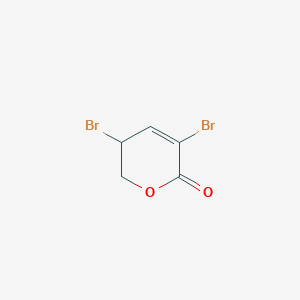
![Ethyl 1-{[(tert-butoxy)carbonyl]amino}-3-oxocyclobutane-1-carboxylate](/img/structure/B179194.png)
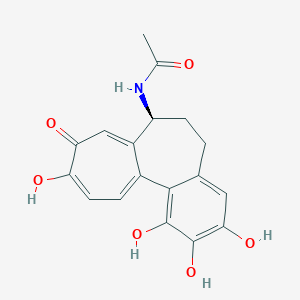
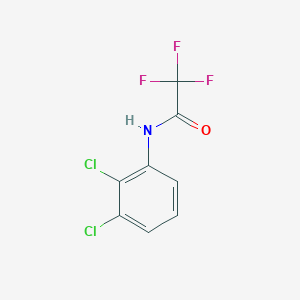

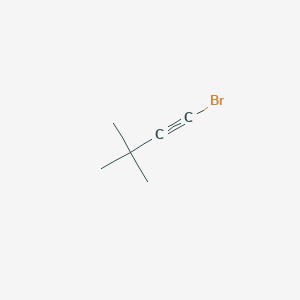
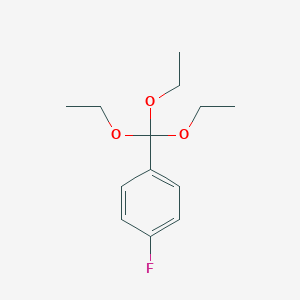

![5-Bromo-4-nitrobenzo[c][1,2,5]selenadiazole](/img/structure/B179232.png)

![(1R,3S,4S)-2-Azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B179236.png)
